molecular formula C39H61N11O7 B1679987 Novoquinina CAS No. 358738-77-9

Novoquinina

Número de catálogo: B1679987
Número CAS: 358738-77-9
Peso molecular: 796.0 g/mol
Clave InChI: WCJSVACAALWGRF-LQPYQXOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Angiotensin AT2 receptor agonist (Ki = 7 μM). Antagonises the antinociceptive effect of morphine, shows antihypertensive, vasorelaxing and anorexigenic effects in vivo. Orally active. Shows central effects.
Novokinin is an angiotensin AT2 receptor agonist. Novokinin exhibits vasorelaxing and hypotensive activity via activation of the IP (prostacyclin) receptor, and suppresses food intake via activation of PGE2-EP4 interaction.

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Mechanism of Action
Novokinin acts primarily as an angiotensin II type 2 receptor (AT2) agonist. Its structure, Arg-Pro-Leu-Lys-Pro-Trp, allows it to induce vasorelaxation and lower blood pressure effectively. Research indicates that Novokinin's hypotensive effects are mediated by prostaglandin I2 and the renin-angiotensin system (RAS) modulation .

Case Studies and Findings

  • Transgenic Rice Studies : A notable study developed transgenic rice seeds expressing Novokinin, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats. Oral administration of these seeds resulted in a marked reduction in systolic blood pressure, showcasing a novel dietary approach to hypertension management .
  • Animal Models : In hypertensive rat models, Novokinin administration resulted in reduced systolic blood pressure at doses as low as 0.03 mg/kg intravenously and 0.1 mg/kg orally. The hypotensive effect was blocked by AT2 receptor antagonists, confirming the receptor's role in mediating these effects .

Anti-inflammatory Applications

Bone-Targeted Delivery Systems
Recent research has explored the use of bone-targeted delivery systems for Novokinin to enhance its anti-inflammatory effects in conditions such as rheumatoid arthritis. This approach aims to improve the stability and bioavailability of Novokinin while specifically targeting inflamed tissues .

Clinical Implications

  • Rheumatoid Arthritis Treatment : In vivo studies have shown that Novokinin conjugates can attenuate clinical signs of adjuvant-induced arthritis in rats. The treatment led to a significant reduction in pro-inflammatory markers associated with RAS components and arachidonic acid metabolites .
  • Molecular Mechanisms : The anti-inflammatory action of Novokinin is linked to its ability to dampen the expression of various inflammatory mediators, thereby potentially offering a new therapeutic avenue for managing chronic inflammatory diseases .

Summary of Research Findings

Study Focus Findings
Antihypertensive EffectsSignificant reduction in systolic blood pressure observed in hypertensive rat models .
Transgenic Rice ApplicationsHigh antihypertensive activity via oral administration; effective even at low doses .
Anti-inflammatory EffectsBone-targeted delivery improved stability and anti-inflammatory efficacy against arthritis .

Mecanismo De Acción

Target of Action

Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .

Mode of Action

Novokinin interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by Novokinin can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .

Biochemical Pathways

Novokinin affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . Novokinin helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .

Pharmacokinetics

Peptide drugs like Novokinin often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting Novokinin conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .

Result of Action

The primary result of Novokinin’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, Novokinin has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .

Action Environment

The action, efficacy, and stability of Novokinin can be influenced by environmental factors. For instance, the bone-targeting Novokinin conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of Novokinin, making it a promising candidate for managing conditions like hypertension and inflammation .

Análisis Bioquímico

Biochemical Properties

Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Novokinin is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. Novokinin also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .

Cellular Effects

Novokinin influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. Novokinin also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Novokinin involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. Novokinin also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, Novokinin influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Novokinin have been observed to change over time. Novokinin is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that Novokinin can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .

Dosage Effects in Animal Models

The effects of Novokinin vary with different dosages in animal models. At lower doses, Novokinin has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Novokinin is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. Novokinin also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .

Transport and Distribution

Within cells and tissues, Novokinin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. Novokinin’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .

Subcellular Localization

Novokinin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Novokinin’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, Novokinin may localize to intracellular compartments involved in gene expression and signaling pathways .

Actividad Biológica

Novokinin is a synthetic peptide derived from ovalbumin, characterized by its sequence Arg-Pro-Lys-Leu-Pro-Trp. It primarily acts as an agonist for the Angiotensin Type 2 receptor (AT2R) and has been studied for its diverse biological activities, including anti-inflammatory, antihypertensive, and anorexigenic effects. This article compiles recent findings on the biological activity of novokinin, emphasizing its therapeutic potential and underlying mechanisms.

Novokinin exerts its effects through the activation of AT2R, which plays a crucial role in various physiological processes:

  • Anti-inflammatory Effects : In a study involving adjuvant-induced arthritis (AIA) in rats, novokinin was shown to restore balance in the renin-angiotensin system (RAS) components, enhancing the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .
  • Vasorelaxation and Antihypertensive Activity : Novokinin has demonstrated significant vasorelaxant properties in isolated mesenteric arteries from spontaneously hypertensive rats, contributing to its antihypertensive effects .
  • Anorexigenic Activity : Research indicates that novokinin suppresses food intake via central mechanisms, specifically through the activation of prostaglandin E2 receptors downstream of AT2R .

Case Studies

  • Adjuvant-Induced Arthritis Model :
    • Objective : To evaluate the anti-inflammatory potential of novokinin.
    • Methodology : Rats were treated with novokinin or a conjugated form (Novo Conj) targeting bone tissue.
    • Results : The study found that both forms significantly reduced inflammation markers and improved RAS balance compared to control groups. The conjugated form exhibited enhanced stability and prolonged action due to its bone-targeting capabilities .
  • Diabetes Mellitus Model :
    • Objective : To assess the effects of novokinin on streptozotocin-induced type 1 diabetes in Wistar rats.
    • Methodology : Novokinin was administered intracerebroventricularly, and various physiological parameters were measured.
    • Results : Novokinin treatment led to increased food and water consumption while reducing weight gain in healthy rats. In diabetic rats, it restored cognitive function and reduced hyperalgesia, indicating a potential role in managing diabetic complications .

Data Summary

Biological ActivityEffectStudy Reference
Anti-inflammatoryRestores RAS balance; increases EETs
AntihypertensiveReduces blood pressure; vasorelaxation
AnorexigenicSuppresses food intake
NeuroprotectiveImproves cognition in diabetes models

Challenges in Development

Despite its promising therapeutic effects, novokinin faces significant challenges in drug development:

  • Rapid Clearance : Peptides like novokinin are quickly metabolized and cleared from the body.
  • Poor Bioavailability : They exhibit low oral bioavailability due to degradation by gastrointestinal enzymes.
  • Short Half-Life : The pharmacokinetic profile necessitates innovative delivery systems to enhance stability and efficacy .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSVACAALWGRF-LQPYQXOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433653
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358738-77-9
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Novokinin
Reactant of Route 2
Novokinin
Reactant of Route 3
Novokinin
Reactant of Route 4
Novokinin
Reactant of Route 5
Novokinin
Reactant of Route 6
Novokinin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.